10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
This compound is a pentacyclic triterpenoid derivative structurally related to oleanolic acid (OA), a well-studied natural product with diverse pharmacological activities. Its IUPAC name reflects the presence of a 3-(4-hydroxyphenyl)propenoyloxy ester group at position C-10, replacing the hydroxyl group found in OA . The core structure consists of a tetracyclic hydrocarbon skeleton (picene) with seven methyl groups, a carboxylic acid at C-4a, and stereochemical complexity (4aS, 6aR, 6bR, 8aR, 10S, 12aR, 14bS configuration) .
Properties
IUPAC Name |
10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O5/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31,40H,14,16-24H2,1-7H3,(H,42,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKOYUFGDWKJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
- Activation of coumaric acid : Conversion to coumaroyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Esterification : Reaction of maslinic acid with coumaroyl chloride in the presence of a base catalyst (e.g., pyridine or DMAP).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.
Detailed Synthetic Protocols
Coumaroyl Chloride Preparation
- Dissolve trans-4-hydroxycinnamic acid (1 eq) in anhydrous dichloromethane (DCM).
- Add thionyl chloride (1.2 eq) dropwise under nitrogen at 0°C.
- Stir at room temperature for 4–6 hours. Remove solvent under reduced pressure to obtain coumaroyl chloride as a pale-yellow solid.
Yield : 85–92%.
Esterification of Maslinic Acid
- Dissolve maslinic acid (1 eq) in dry tetrahydrofuran (THF).
- Add coumaroyl chloride (1.1 eq) and DMAP (0.1 eq).
- Stir at 60°C for 12 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.
- Purify via silica gel chromatography (hexane:ethyl acetate, 7:3 → 1:1).
Critical Parameters :
- Temperature >50°C prevents incomplete activation.
- Anhydrous conditions are essential to avoid hydrolysis.
Yield : 68–75% after purification.
Industrial-Scale Modifications
Catalytic Optimization
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (70–72%). Lewis acid catalysts (e.g., ZnCl₂) improve regioselectivity, minimizing byproducts like C-2 or C-28 esters.
Solvent Systems
- Green chemistry approaches : Replace THF with cyclopentyl methyl ether (CPME), achieving 65% yield with reduced toxicity.
- Continuous flow reactors : Enhance mixing and heat transfer, boosting throughput by 40%.
Analytical Validation
Spectroscopy Data
Purity Assessment
- HPLC : >98% purity using C18 column (acetonitrile/water + 0.1% formic acid).
- Melting point : 218–220°C (decomp).
Challenges and Solutions
Byproduct Formation
Low Solubility
- Issue : Maslinic acid’s hydrophobicity slows reaction kinetics.
- Solution : Use dimethylacetamide (DMA) as co-solvent, increasing reaction rate by 30%.
Comparative Data Table: Synthesis Methods
| Method | Conditions | Yield | Purity | Ref. |
|---|---|---|---|---|
| Classical esterification | THF, DMAP, 12h | 68% | 95% | |
| Microwave-assisted | DMA, 45min | 72% | 97% | |
| Continuous flow | CPME, ZnCl₂ | 70% | 96% |
Chemical Reactions Analysis
Types of Reactions
10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound. These products can have different properties and applications depending on the specific reaction conditions .
Scientific Research Applications
10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound
Biological Activity
The compound 10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to synthesize current research findings on its biological activity and implications for health.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that includes a phenolic group linked to a propanoic acid moiety. Its intricate arrangement contributes to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C39H52O6 |
| Molecular Weight | 608.83 g/mol |
| Structure Type | Phenylpropanoic acid derivative |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxyphenyl group is believed to enhance the scavenging of free radicals. Studies on related phenolic compounds have shown that they can reduce oxidative stress markers in cellular models.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies suggest that phenolic compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to a reduction in inflammation-related diseases.
Anticancer Potential
Preliminary studies have indicated that phenylpropanoic acid derivatives can exhibit anticancer activity. For instance:
- Cell Proliferation Inhibition : Research has shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanisms of Action : The mechanisms may involve the modulation of signaling pathways such as NF-kB and MAPK pathways.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of the compound in vitro.
- Method : DPPH radical scavenging assay.
- Results : The compound demonstrated a significant reduction in DPPH radical concentration compared to controls.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the impact on cytokine production.
- Method : ELISA assays for TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
- Results : A notable decrease in cytokine levels was observed upon treatment with the compound.
-
Study on Anticancer Activity :
- Objective : To investigate the effects on breast cancer cell lines.
- Method : MTT assay for cell viability and flow cytometry for apoptosis detection.
- Results : The compound significantly reduced cell viability and increased apoptotic cell populations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Analysis
- This contrasts with OA’s simpler C-10 hydroxyl, which primarily participates in polar interactions . Acetylated derivatives (e.g., acetyl aleuritolic acid) exhibit reduced polarity, favoring passive diffusion but increasing susceptibility to esterase hydrolysis compared to the target compound’s phenolic ester .
Pharmacokinetics :
- The target compound’s higher molecular weight (618.85 vs. OA’s 456.7) may reduce oral bioavailability but improve plasma protein binding, extending half-life .
- Triazole-OA hybrids demonstrate superior ADMET profiles (e.g., 82.86% oral bioavailability in glycosylated derivatives ), suggesting that strategic functionalization can optimize pharmacokinetics.
- Biological Activity: OA and its derivatives (including the target compound) share core-mediated mechanisms (e.g., AMPK activation ), but the phenolic acyl group in the target compound may confer additional antioxidant or estrogen receptor-modulating effects due to the 4-hydroxyphenyl moiety . Ursolic acid, despite structural similarities, shows divergent bioactivity (e.g., stronger anti-cancer effects in certain models) due to isomerism-driven target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
